molecular formula C21H23F21N2O3 B12721765 (2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium CAS No. 93776-13-7

(2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium

Cat. No.: B12721765
CAS No.: 93776-13-7
M. Wt: 750.4 g/mol
InChI Key: RONIKGBQXOKGOO-UHFFFAOYSA-N
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Description

(2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium is a complex organic compound characterized by its unique structure, which includes a long perfluorinated alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium typically involves multiple steps, including the preparation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity levels. The use of automated systems and stringent quality control measures are essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium involves its interaction with molecular targets through its amphiphilic nature. The perfluorinated alkyl chain provides hydrophobic interactions, while the carboxylate and amino groups offer hydrophilic interactions. These interactions enable the compound to integrate into biological membranes, disrupt microbial cell walls, and facilitate drug delivery .

Comparison with Similar Compounds

Similar Compounds

  • (2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)trimethylammonium
  • (2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)ethylammonium

Uniqueness

The uniqueness of (2-Carboxylatoethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium lies in its specific combination of functional groups and the length of the perfluorinated alkyl chain. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

93776-13-7

Molecular Formula

C21H23F21N2O3

Molecular Weight

750.4 g/mol

IUPAC Name

3-[3-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino]propyl-dimethylazaniumyl]propanoate

InChI

InChI=1S/C21H23F21N2O3/c1-44(2,7-4-11(46)47)6-3-5-43-9-10(45)8-12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)18(34,35)19(36,37)20(38,39)21(40,41)42/h10,43,45H,3-9H2,1-2H3

InChI Key

RONIKGBQXOKGOO-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCNCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)[O-]

Origin of Product

United States

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